molecular formula C17H25NO4S B2838977 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one CAS No. 439096-23-8

3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one

Cat. No.: B2838977
CAS No.: 439096-23-8
M. Wt: 339.45
InChI Key: NLZURDFCOKWSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C17H25NO4S and a molecular weight of 339.45. This compound is known for its unique structure, which includes an oxazolan-2-one ring and a sulfonyl group attached to a heptyl chain. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with heptylamine to form an intermediate sulfonamide. This intermediate is then reacted with ethyl chloroformate to form the oxazolan-2-one ring . The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The oxazolan-2-one ring can also interact with nucleophilic sites on biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(4-Chlorophenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one
  • 3-{1-[(4-Methoxyphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one

Uniqueness

3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylheptyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-3-4-5-6-7-16(18-12-13-22-17(18)19)23(20,21)15-10-8-14(2)9-11-15/h8-11,16H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZURDFCOKWSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(N1CCOC1=O)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.